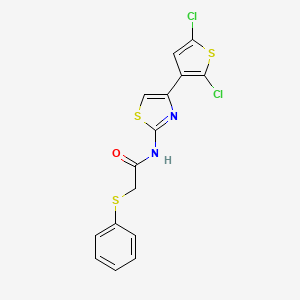

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide, also known as DT-13, is a novel compound that has been the subject of recent scientific research due to its potential therapeutic applications. DT-13 is a thiazole derivative that has been shown to possess anti-cancer, anti-inflammatory, and anti-fibrotic properties.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of intravenous paracetamol in elderly patients highlight the importance of understanding how age and genetic factors such as ABCG2 genotype and renal function can affect drug metabolism and clearance. These insights emphasize the need for tailored therapeutic approaches based on individual patient characteristics (Liukas et al., 2011).

Research into the metabolism of acetaminophen, a widely used analgesic, underscores the complexity of drug metabolism, involving multiple metabolites and pathways. High-resolution chromatography revealed the existence of several acetaminophen metabolites, illustrating the diversity of metabolic products that can arise from drug administration and the potential implications for toxicity and therapeutic efficacy (Mrochek et al., 1974).

Drug Effects and Mechanisms

Investigations into the effects of paracetamol on nitric oxide synthase (NOS), cyclooxygenase (COX), cytochrome P450 (CYP) activities, and oxidative stress in both human subjects and experimental models have provided valuable insights into the drug's complex interactions within the body. These studies reveal that paracetamol can influence various biochemical pathways, potentially leading to both therapeutic effects and adverse outcomes (Trettin et al., 2014).

Research on acetaminophen-induced cell death in primary human hepatocytes sheds light on the mechanisms underlying drug-induced liver injury. Key findings include the rapid depletion of cellular glutathione, early formation of drug-protein adducts, mitochondrial dysfunction, and activation of c-Jun N-terminal kinase (JNK), highlighting potential targets for therapeutic intervention to mitigate liver damage (Xie et al., 2014).

Propiedades

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS3/c16-12-6-10(14(17)23-12)11-7-22-15(18-11)19-13(20)8-21-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRPGPXBFHPIFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2390048.png)

![Ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2390053.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2390057.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2390058.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2390059.png)

![2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390063.png)

![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)